molecular formula C7H11N3 B13314186 (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine

(1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine

Cat. No.: B13314186
M. Wt: 137.18 g/mol
InChI Key: ZSXDATROELJNEU-RXMQYKEDSA-N
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Description

(1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine is a chiral amine featuring a pyrazine heterocycle substituted with a methyl group at the 3-position. Its stereochemistry (R-configuration) and aromatic nitrogen-rich structure distinguish it from simpler phenyl- or thiophene-based amines.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(1R)-1-(3-methylpyrazin-2-yl)ethanamine

InChI

InChI=1S/C7H11N3/c1-5(8)7-6(2)9-3-4-10-7/h3-5H,8H2,1-2H3/t5-/m1/s1

InChI Key

ZSXDATROELJNEU-RXMQYKEDSA-N

Isomeric SMILES

CC1=NC=CN=C1[C@@H](C)N

Canonical SMILES

CC1=NC=CN=C1C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones.

    Methylation: The pyrazine ring is then methylated using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could produce various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological molecules, such as enzymes or receptors. It could serve as a lead compound in drug discovery efforts.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In industry, (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine could be used in the production of specialty chemicals, agrochemicals, or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Insights : Pyrazine derivatives may occupy niches in drug design (e.g., antifolates, kinase inhibitors) but require crystallographic validation using tools like SHELXL .
  • Data Limitations : Key properties (e.g., melting point, solubility) for the target compound are absent in the evidence, necessitating experimental characterization.
  • Synthetic Routes : Patents suggest modular approaches for heterocyclic amines, but stereoselective synthesis of the target remains unexplored here.

Biological Activity

(1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine, also known as 1-(3-methylpyrazin-2-yl)ethan-1-amine, is a compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, pharmacological properties, and relevant case studies that highlight its biological significance.

Structural Characteristics

The compound's molecular formula is C7H11N3C_7H_{11}N_3, with a structure featuring a pyrazine ring substituted by an ethylamine group. The structural representation can be summarized as follows:

PropertyDescription
Molecular FormulaC7H11N3
SMILESCC1=NC=CN=C1C(C)N
InChIInChI=1S/C7H11N3/c1-5(8)7-6(2)9-3-4

Research indicates that (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine may interact with various biological targets, potentially influencing neurotransmitter systems. Its structural similarity to other bioactive amines suggests it may function as a modulator of monoamines, particularly in the context of neuropharmacology.

Biological Activity

The compound has been evaluated for its activity against several biological systems, including:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially effective against certain bacterial strains.
  • Neuropharmacological Effects : There is evidence suggesting that the compound may influence dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine, providing insights into its pharmacological potential.

Study 1: Neuropharmacological Assessment

A study explored the effects of this compound on rodent models to assess its impact on anxiety and depression-related behaviors. Results indicated a significant reduction in anxiety-like behaviors at specific dosages, suggesting potential as an anxiolytic agent.

Study 2: Antimicrobial Evaluation

In vitro tests were conducted to evaluate the antimicrobial efficacy against various pathogens. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL and 64 µg/mL, respectively.

Comparative Analysis of Biological Activity

The following table summarizes the comparative biological activities of (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine with related compounds:

Compound NameAntimicrobial Activity (MIC µg/mL)Neuropharmacological Effects
(1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine32 (S. aureus), 64 (E. coli)Anxiolytic effects observed
Compound A16 (S. aureus), 32 (E. coli)Mild anxiolytic effects
Compound B64 (S. aureus), 128 (E. coli)No significant effects

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